
N-(3,5-dimetilfenil)-3-(2-oxo-1,3-benzotiazol-3(2H)-il)propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide” is an organic molecule that contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry and material science .
Mecanismo De Acción
The mechanism of action of DMOPA is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways in cells. DMOPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
DMOPA has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DMOPA has also been found to exhibit antimicrobial activity against various bacteria and fungi. Additionally, DMOPA has been found to reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMOPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, DMOPA exhibits low toxicity, making it suitable for use in cell culture and animal studies. However, DMOPA has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain assays. Additionally, DMOPA can exhibit autofluorescence, which can interfere with fluorescence-based assays.
Direcciones Futuras
There are several future directions for the study of DMOPA. One potential direction is the development of DMOPA as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of DMOPA and its potential applications in cancer therapy and antimicrobial agents. Furthermore, the development of water-soluble derivatives of DMOPA could expand its use in various assays.
Métodos De Síntesis
DMOPA can be synthesized using a multistep process that involves the reaction of 3,5-dimethylphenylamine with 2-chloro-1,3-benzothiazole followed by the reaction with 2-oxo-propionic acid. This reaction results in the formation of DMOPA as a white crystalline solid. The purity of the compound can be improved through recrystallization and further purification methods.
Aplicaciones Científicas De Investigación
Fases estacionarias de cromatografía quiral
El isocianato de 3,5-dimetilfenilo se utiliza para unir oligosacáridos y ciclodextrinas para crear fases estacionarias de cromatografía quiral . Esto sugiere que su compuesto podría usarse potencialmente en el desarrollo de nuevos tipos de fases estacionarias para la separación quiral en cromatografía líquida de alta eficacia (HPLC).
Síntesis regioselectiva
La síntesis regioselectiva de derivados de celulosa mixtos emplea sustituyentes de carbamato de 3,5-dimetilfenilo . Su compuesto podría explorarse para aplicaciones sintéticas regioselectivas similares debido a sus componentes estructurales.
Enantioseparación
Los derivados de celulosa tris(3,5-dimetilfenilcarbamato) se utilizan como fases estacionarias quirales (CSP) en HPLC para la enantioseparación . Dada la similitud estructural, su compuesto podría investigarse por su potencial en los procesos de enantioseparación.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-9-13(2)11-14(10-12)19-17(21)7-8-20-15-5-3-4-6-16(15)23-18(20)22/h3-6,9-11H,7-8H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXICLHRSROVEDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

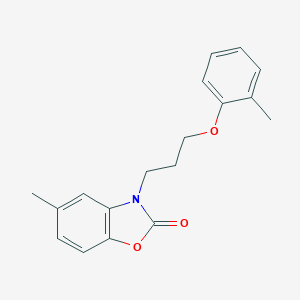
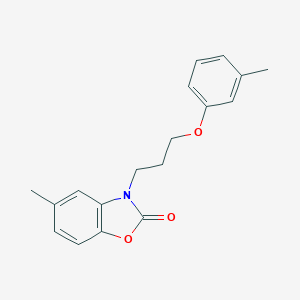
![3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352987.png)

![3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353001.png)
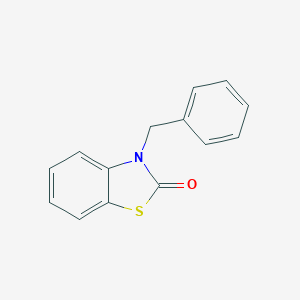
![3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353003.png)
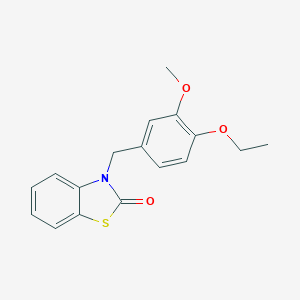

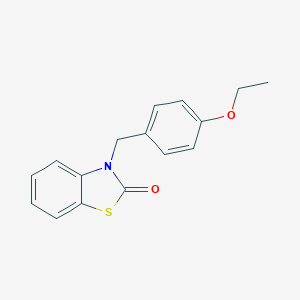
![3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353011.png)
![2-{[3-(3-Carboxybenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B353016.png)

